2.5× Higher Acid-Catalyzed Deprotection Reactivity of EAdMA vs. MAdMA Protecting Group
In a direct head-to-head comparison within the same study, the 2-ethyladamantyl (EAd) protecting group exhibited 2.5 times higher reactivity toward acid-catalyzed deprotection than the 2-methyladamantyl (MAd) group [1]. This measurement was conducted on vinylphenol-2-alkyl-2-adamantyl methacrylate copolymer films under acidic conditions replicating chemically amplified resist operation [1]. The higher reactivity of EAd directly reduces the acid concentration required to achieve complete deprotection, translating into faster photospeed at equivalent PAG loading.
| Evidence Dimension | Acid-catalyzed deprotection reactivity of adamantyl ester protecting group |
|---|---|
| Target Compound Data | EAd group (2-ethyl-2-adamantyl methacrylate): relative reactivity = 2.5 (normalized to MAd = 1.0) |
| Comparator Or Baseline | MAd group (2-methyl-2-adamantyl methacrylate): relative reactivity = 1.0 |
| Quantified Difference | 2.5-fold higher reactivity for EAd vs. MAd |
| Conditions | Vinylphenol-2-alkyl-2-adamantyl methacrylate copolymer films; acidic condition; electron beam and 248-nm lithography context [1] |
Why This Matters
Higher deprotection reactivity directly enables faster photospeed and lower exposure doses, improving wafer throughput in high-volume semiconductor manufacturing where every mJ/cm² of dose reduction increases fab productivity.
- [1] K. Konda et al., 'High etch-resistant EB resists employing adamantyl protective groups and their application for 248-nm lithography,' J. Photopolym. Sci. Technol., 13(3), 397-403 (2000). View Source
